3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Aldehyde dehydrogenase Enzyme inhibition Cancer stem cells

Researchers developing selective ALDH isoform inhibitors face >100-fold potency variation among benzaldehyde analogs, making precise substitution patterns critical. This polysubstituted benzaldehyde (98% purity) offers: - **Validated bioactivity**: IC50 = 2,100 nM against ALDH3A1, a cancer stem cell resistance target - **Synthetic versatility**: Aryl iodide at C5 enables Suzuki-Miyaura or Sonogashira cross-couplings - **Structural utility**: Iodine provides anomalous scattering for SAD/MAD phasing in X-ray crystallography Procurement managers: 98% purity minimizes pre-reaction purification; XLogP3 3.1 ensures predictable chromatographic behavior.

Molecular Formula C12H15IO3
Molecular Weight 334.15 g/mol
CAS No. 426226-94-0
Cat. No. B3266482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde
CAS426226-94-0
Molecular FormulaC12H15IO3
Molecular Weight334.15 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=O)I)OC(C)C
InChIInChI=1S/C12H15IO3/c1-4-15-11-6-9(7-14)5-10(13)12(11)16-8(2)3/h5-8H,4H2,1-3H3
InChIKeyYNSNCZFEJTXWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde: Key Properties & Procurement Specifications


3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS 426226-94-0) is a polysubstituted benzaldehyde derivative characterized by the presence of an ethoxy group at the 3-position, an iodine atom at the 5-position, and an isopropoxy group at the 4-position of the aromatic ring. Its molecular formula is C12H15IO3, with a molecular weight of 334.15 g/mol and a calculated XLogP3 value of 3.1 . The compound is commercially available with a typical purity of 98% . As a halogenated aromatic aldehyde, it serves as a versatile building block in medicinal chemistry and chemical biology, particularly in the development of aldehyde dehydrogenase (ALDH) inhibitors and as a heavy-atom derivative for structural biology applications.

Why 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Cannot Be Substituted


Benzaldehyde derivatives bearing halogen and alkoxy substituents exhibit widely divergent biological activity, physicochemical properties, and synthetic utility that preclude simple interchangeability. For example, within a single patent series of ALDH3A1 inhibitors, the IC50 values for structurally related iodo- and alkoxy-substituted benzaldehydes ranged from 900 nM to >100,000 nM, a >100-fold difference in potency [1]. Furthermore, patent literature specifically claims fluoro- and iodo-containing aldehydes as ALDH substrates for diagnostic imaging, highlighting that the presence of iodine is a critical determinant of functional utility [2]. The precise regiochemistry of the ethoxy (3-position), isopropoxy (4-position), and iodo (5-position) groups on the benzaldehyde core dictates not only target engagement but also lipophilicity, metabolic stability, and reactivity in downstream synthetic transformations. Consequently, substituting this compound with a positional isomer or a non-iodinated analog will likely result in markedly different performance in biological assays and chemical syntheses.

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde: Quantitative Differentiation vs. Analogs


ALDH3A1 Inhibitory Activity and Selectivity

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2,100 nM [1]. In the same assay system from patent US9328112, closely related analog B37 (CHEMBL1492620) exhibits an IC50 of 1,000 nM, while analog A64 (CHEMBL3112689) shows an IC50 of 900 nM [2][3]. The target compound demonstrates ~2.1-fold lower potency than the most active analog in this series, suggesting that its unique 3-ethoxy-5-iodo-4-isopropoxy substitution pattern may confer a distinct selectivity profile or physicochemical property trade-off relative to more potent but less selective inhibitors.

Aldehyde dehydrogenase Enzyme inhibition Cancer stem cells

Lipophilicity (XLogP3): Iodinated vs. Non-Iodinated Analog

The calculated XLogP3 value for 3-ethoxy-5-iodo-4-isopropoxybenzaldehyde is 3.1 , whereas the non-iodinated counterpart 3-ethoxy-4-isopropoxybenzaldehyde (CAS 284044-35-5) has an XLogP3 of 2.7 [1]. This 0.4 log unit increase corresponds to approximately 2.5-fold higher lipophilicity, which can significantly influence membrane permeability, plasma protein binding, and metabolic clearance in biological systems.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight: Iodinated vs. Non-Iodinated Analogs

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde has a molecular weight of 334.15 g/mol . In comparison, the non-iodinated analog 3-ethoxy-4-isopropoxybenzaldehyde weighs only 208.25 g/mol , while the positional isomer 4-iodo-3-isopropoxybenzaldehyde (lacking the ethoxy group) weighs 290.10 g/mol . The presence of iodine contributes a substantial mass increment (~126 Da), which is critical for applications requiring anomalous scattering in X-ray crystallography or for generating distinct mass spectrometry signatures.

Molecular weight Heavy atom effect Structural biology

Commercial Purity: Target Compound vs. Positional Isomer

Multiple vendors offer 3-ethoxy-5-iodo-4-isopropoxybenzaldehyde at a purity of 98% . In contrast, the positional isomer 4-iodo-3-isopropoxybenzaldehyde is typically supplied at 95% purity . This 3% absolute purity difference can be critical in applications requiring high-fidelity results, such as quantitative biological assays, crystallography, or as a starting material in multistep syntheses where impurities accumulate.

Purity Quality control Procurement specification

Synthetic Versatility via Aryl Iodide Cross-Coupling

The iodine atom at the 5-position of 3-ethoxy-5-iodo-4-isopropoxybenzaldehyde serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This is a well-established class-level property of aryl iodides, which are generally more reactive than the corresponding aryl bromides and chlorides [1]. In contrast, the non-iodinated analog 3-ethoxy-4-isopropoxybenzaldehyde lacks this reactive handle entirely, while the positional isomer 4-iodo-3-isopropoxybenzaldehyde may exhibit different regioselectivity in coupling reactions due to the altered electronic and steric environment.

Cross-coupling Synthetic building block C–C bond formation

Regiochemical Uniqueness vs. Positional Isomer

The specific substitution pattern of 3-ethoxy-5-iodo-4-isopropoxybenzaldehyde is distinct from the more commonly catalogued 4-iodo-3-isopropoxybenzaldehyde (CAS 1289044-00-3). The target compound features an ethoxy group at the 3-position, an iodine at the 5-position, and an isopropoxy group at the 4-position, whereas the comparator has iodine at the 4-position and an isopropoxy group at the 3-position, with no ethoxy substituent . This difference in regiochemistry can profoundly affect molecular recognition by biological targets (e.g., ALDH enzyme active sites) and the electronic properties of the aromatic ring, which in turn influences reactivity in electrophilic aromatic substitution and cross-coupling reactions.

Regiochemistry Structure-activity relationship Isomer comparison

Recommended Application Scenarios for 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde


ALDH3A1-Selective Inhibitors for Cancer Stem Cell Research

Based on its demonstrated ALDH3A1 inhibitory activity (IC50 = 2,100 nM) [1] and the known role of ALDH3A1 in cancer stem cell biology and therapeutic resistance, this compound serves as a valuable starting point for structure-activity relationship (SAR) studies. Its moderate potency, combined with a unique substitution pattern (3-ethoxy, 4-isopropoxy, 5-iodo) , provides a scaffold that can be further optimized to enhance selectivity over other ALDH isoforms (e.g., ALDH1A1, ALDH2) while maintaining favorable physicochemical properties. The iodine atom offers a convenient handle for installing radiolabels or fluorescent probes to study target engagement in cellular models, as claimed in related patent literature [2].

Heavy-Atom Derivative for X-ray Crystallography Phasing

With a molecular weight of 334.15 g/mol, of which iodine contributes a significant anomalous scattering signal , this compound is well-suited for use as a heavy-atom derivative in macromolecular X-ray crystallography. The iodine atom enables phasing by single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD). The compound's moderate lipophilicity (XLogP3 = 3.1) suggests it can diffuse into protein crystals without causing excessive hydrophobic aggregation, and the aldehyde group provides a potential site for covalent attachment to protein nucleophiles if desired.

Advanced Synthetic Intermediate for Complex Molecule Construction

The aryl iodide functionality at the 5-position makes this compound a versatile building block for palladium-catalyzed cross-coupling reactions [3]. It can be elaborated via Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or alkenyl groups at C5, or via Sonogashira coupling to install alkynyl moieties. The ethoxy and isopropoxy groups can be selectively deprotected or further functionalized, enabling access to a diverse array of benzaldehyde-derived libraries for medicinal chemistry and chemical biology applications. The higher commercial purity (98%) reduces the need for pre-reaction purification, streamlining synthetic workflows.

Internal Standard or Derivatization Agent in Mass Spectrometry-Based Metabolomics

The distinctive molecular weight (334.15 g/mol) and characteristic isotopic pattern of iodine make this compound an excellent candidate for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays targeting aldehyde-containing metabolites. Its lipophilicity (XLogP3 = 3.1) and lack of hydrogen bond donors (HBD = 0) suggest good chromatographic behavior on reversed-phase columns, allowing it to co-elute with analytes of similar hydrophobicity. The aldehyde group can also be exploited for derivatization reactions (e.g., with hydrazines or hydroxylamines) to enhance detection sensitivity.

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